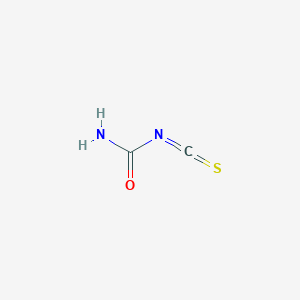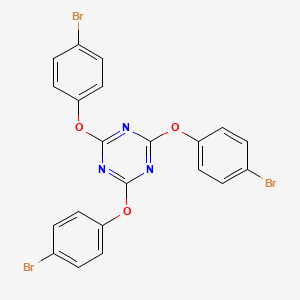
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of three bromophenoxy groups attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-bromophenol replace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tris(aminophenoxy)triazine derivative, while a Suzuki coupling reaction could introduce various aryl groups to the triazine core.
Applications De Recherche Scientifique
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers.
Organic Synthesis: The compound serves as a versatile intermediate for the preparation of more complex organic molecules.
Medicinal Chemistry:
Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine would depend on its specific application. In general, the compound can interact with various molecular targets through its bromophenoxy groups and triazine core. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and targets would vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups instead of bromine atoms.
2,4,6-Tris(4-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4,6-Tris(4-fluorophenoxy)-1,3,5-triazine: Fluorine atoms, which can affect the compound’s electronic properties and interactions.
Uniqueness
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which can participate in specific types of chemical reactions and interactions. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility, making it distinct from its chloro, fluoro, and methoxy analogs.
Propriétés
Numéro CAS |
24486-64-4 |
|---|---|
Formule moléculaire |
C21H12Br3N3O3 |
Poids moléculaire |
594.0 g/mol |
Nom IUPAC |
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H |
Clé InChI |
SEZRQZXAMYEBSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC(=NC(=N2)OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


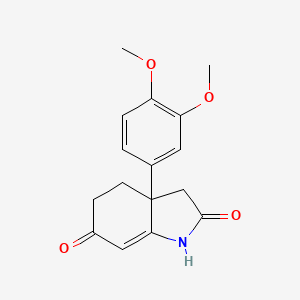
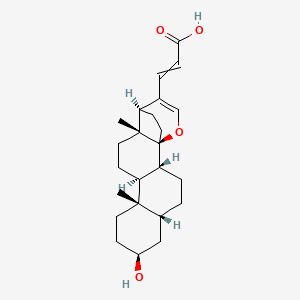
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
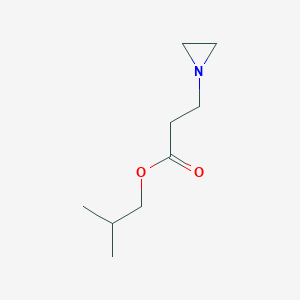
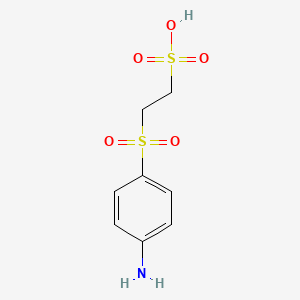
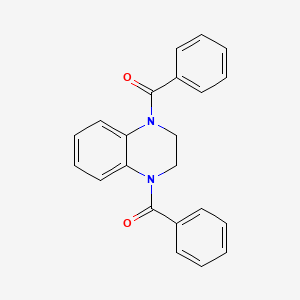


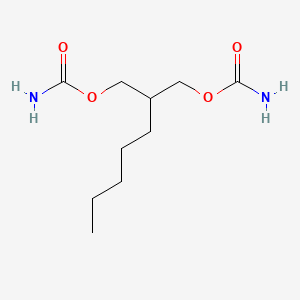

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
